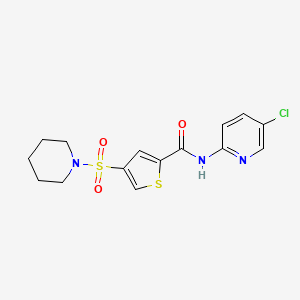

![molecular formula C21H24N2O3 B5565945 1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to 1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves multi-step reactions, often starting from commercially available substrates. For example, a rapid and high-yield synthetic method has been established for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, synthesized from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via nucleophilic substitution reaction and ester hydrolysis, showcasing the synthetic accessibility of cyclopropyl-containing carboxamides (Zhihui Zhou et al., 2021).

Aplicaciones Científicas De Investigación

Oxidation and Functionalization of Cyclopropane Derivatives

Oxidation of Cyclopropane-Containing Compounds : The oxidation of methylene groups adjacent to cyclopropane is a significant area of interest, leading to carbonylcyclopropanes. This process allows for avoiding unnecessary synthetic stages and is aligned with principles of atom economy. Oxidants like ozone, dioxiranes, and CrO3, as well as catalytic systems based on transition metals, have been employed for this purpose. The oxidation process follows specific regularities based on the starting compound's structure, the oxidant used, and the reaction outcomes, highlighting the importance of structural effects, such as electron and sterical substituents, on the distribution of oxidation products (Sedenkova, K., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).

Biodegradation of Aromatic Hydrocarbons

Microbial Biodegradation of Polyaromatic Hydrocarbons (PAHs) : Microbial degradation is a primary mechanism for the ecological recovery of PAH-contaminated sites. Understanding the microbial pathways and genetics behind the biodegradation of aromatic compounds, such as naphthalene and higher PAHs, is crucial for enhancing bioremediation strategies. This review consolidates current knowledge on microbial PAH catabolism, including the enzymes involved and the influence of environmental factors on degradation rates (Peng, R., Xiong, A., Xue, Y., Fu, X., Gao, F., Zhao, W., Tian, Y. S., & Yao, Q., 2008).

Applications in Supercritical Fluids and Ionic Liquids

Total Acid Number Reduction Using Supercritical Fluids and Ionic Liquids : The review discusses the efficiency of supercritical fluids (SCFs) and ionic liquids (ILs) in reducing the total acid number (TAN) in heavy oils, emphasizing their potential in processing and environmental applications. SCFs and ILs offer a non-catalytic approach to suppress naphthenic acids in petroleum oils, highlighting their significance in refining and waste management processes (Mandal, P. C., & Sasaki, M., 2018).

Propiedades

IUPAC Name |

1-cyclopropyl-N-[2-(2-methoxynaphthalen-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-26-19-9-6-14-4-2-3-5-17(14)18(19)10-11-22-21(25)15-12-20(24)23(13-15)16-7-8-16/h2-6,9,15-16H,7-8,10-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLSMOHUQVTNJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCNC(=O)C3CC(=O)N(C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)

![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)